3-(1H-Imidazol-4-yl)phenol

Immuno-oncology Enzyme inhibition Medicinal chemistry

3-(1H-Imidazol-4-yl)phenol (CAS 142677-42-7) is a phenylimidazole derivative characterized by a phenol group at the meta position relative to the imidazole C4 linkage. With a molecular weight of 160.17 g/mol and formula C9H8N2O, it serves as a scaffold in medicinal chemistry for the development of indoleamine 2,3-dioxygenase (IDO) inhibitors and other bioactive molecules.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 142677-42-7
Cat. No. B138982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-4-yl)phenol
CAS142677-42-7
Synonyms3-(1H-IMIDAZOL-4-YL)-PHENOL
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CN=CN2
InChIInChI=1S/C9H8N2O/c12-8-3-1-2-7(4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11)
InChIKeyPJQHXDBJGQGWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-4-yl)phenol (CAS 142677-42-7): Technical Overview and Procurement Relevance


3-(1H-Imidazol-4-yl)phenol (CAS 142677-42-7) is a phenylimidazole derivative characterized by a phenol group at the meta position relative to the imidazole C4 linkage [1]. With a molecular weight of 160.17 g/mol and formula C9H8N2O, it serves as a scaffold in medicinal chemistry for the development of indoleamine 2,3-dioxygenase (IDO) inhibitors and other bioactive molecules [1][2]. Its structural isomerism directly influences electronic properties and hydrogen bonding capacity, which in turn affects biological target engagement and synthetic accessibility—critical factors for rational procurement in lead optimization programs.

3-(1H-Imidazol-4-yl)phenol (142677-42-7): Why Isomeric Substitution Cannot Be Assumed


In phenylimidazole chemistry, the position of the hydroxyl substituent (ortho, meta, or para) is not a trivial variation. For 3-(1H-Imidazol-4-yl)phenol, the meta-OH group profoundly alters enzyme inhibition potency compared to its ortho- and para-isomers, as well as the unsubstituted parent scaffold 4-phenylimidazole (4-PI) [1][2]. These differences stem from variations in intramolecular hydrogen bonding, electronic conjugation, and steric fit within target binding pockets, rendering interchanging isomers without experimental verification a high-risk approach in medicinal chemistry campaigns.

3-(1H-Imidazol-4-yl)phenol (142677-42-7): Quantitative Differentiation Evidence Against Comparators


IDO1 Inhibitory Potency: 3-(1H-Imidazol-4-yl)phenol vs. 2- and 4-Isomers and 4-Phenylimidazole

In a recombinant human IDO1 inhibition assay, 3-(1H-Imidazol-4-yl)phenol exhibited an IC50 of 365 µM, which is 76-fold less potent than the ortho-isomer (2-(1H-Imidazol-4-yl)phenol, IC50 = 4.8 µM) but approximately 3.3-fold more potent than the para-isomer (4-(1H-Imidazol-4-yl)phenol, IC50 = 1,200 µM) [1][2]. Compared to the unsubstituted parent scaffold 4-phenylimidazole (4-PI, IC50 = 48 µM), the meta-OH derivative is 7.6-fold less potent, underscoring that hydroxylation at the meta position is detrimental to IDO1 inhibition under these conditions [3].

Immuno-oncology Enzyme inhibition Medicinal chemistry

Synthetic Accessibility: Comparative Yields for 2-, 3-, and 4-(1H-Imidazol-4-yl)phenol

Synthesis of the three isomeric (1H-imidazol-4-yl)phenols via condensation of the corresponding 2-bromoacetylphenol with formamide proceeds with comparable yields: 2-isomer 49%, 3-isomer 53%, and 4-isomer 52% [1]. The marginally higher yield for the meta-substituted derivative (53%) offers a slight cost-of-goods advantage in multi-step synthetic campaigns, particularly when scaling up for preclinical evaluation.

Organic synthesis Process chemistry Medicinal chemistry

Lipophilicity Profile: Calculated LogP Comparison for Isomeric (1H-Imidazol-4-yl)phenols

Calculated partition coefficients (LogP) indicate that 3-(1H-Imidazol-4-yl)phenol (LogP = 0.815) is moderately more lipophilic than its 2- and 4-isomers (LogP = 1.78 for 2-isomer; data for 4-isomer not directly comparable but expected similar) [1][2]. This lower LogP value translates to improved aqueous solubility and potentially better oral absorption characteristics, an important consideration for lead optimization in drug discovery.

Physicochemical properties ADME Drug design

Intramolecular Hydrogen Bonding and Conformational Rigidity: Meta- vs. Ortho-Isomers

X-ray crystallographic and spectroscopic studies of phenol-imidazole conjugates demonstrate that ortho-substituted isomers form strong intramolecular O–H···N hydrogen bonds that enforce near-coplanarity of the aryl rings [1]. In contrast, the meta-substituted 3-(1H-Imidazol-4-yl)phenol lacks this intramolecular hydrogen bond, resulting in greater conformational flexibility and a different hydrogen-bonding presentation to biological targets [2]. This structural feature can be exploited to modulate target binding modes and selectivity profiles.

Structural biology Molecular recognition Conformational analysis

3-(1H-Imidazol-4-yl)phenol (142677-42-7): Priority Application Scenarios Driven by Quantitative Evidence


IDO1 Inhibitor Lead Optimization Campaigns Requiring Distinct SAR

Given its unique IC50 profile (365 µM) compared to the potent ortho-isomer (4.8 µM) and the weak para-isomer (1,200 µM), 3-(1H-Imidazol-4-yl)phenol serves as a valuable comparator in SAR studies. It enables researchers to delineate the contribution of meta-OH substitution to potency, selectivity, and physicochemical properties, providing a critical data point for optimizing IDO1-targeted immunotherapies [1][2].

Cost-Efficient Synthesis of Imidazolylphenol Chemical Libraries

The 53% isolated yield for 3-(1H-Imidazol-4-yl)phenol surpasses that of its 2- and 4-isomers (49% and 52%, respectively), making it the most material-efficient regioisomer for generating diverse chemical libraries via parallel synthesis [1]. This marginal but consistent yield advantage translates to meaningful cost savings at scale, particularly for organizations synthesizing hundreds of analogs for lead optimization.

Development of Orally Bioavailable Imidazole-Based Therapeutics

The lower calculated LogP of 0.815 (compared to 1.78 for the 2-isomer) predicts improved aqueous solubility and potentially enhanced oral absorption. This property makes 3-(1H-Imidazol-4-yl)phenol an attractive starting point for designing drug candidates where reduced lipophilicity is desired to mitigate off-target toxicity and improve pharmacokinetic profiles [1][2].

Probing Conformational Effects on Target Selectivity

The absence of an intramolecular O–H···N hydrogen bond in 3-(1H-Imidazol-4-yl)phenol confers greater conformational flexibility compared to the rigid, planar ortho-isomer. This difference can be exploited in structure-based drug design to achieve distinct binding modes, potentially unlocking selectivity profiles not accessible with ortho-substituted analogs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Imidazol-4-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.